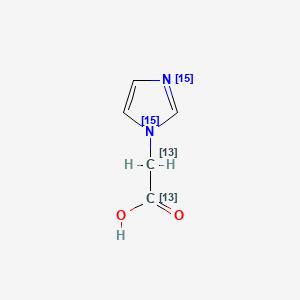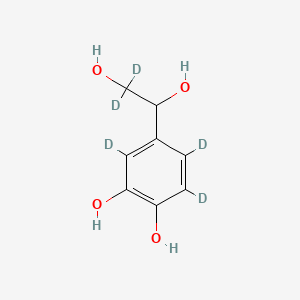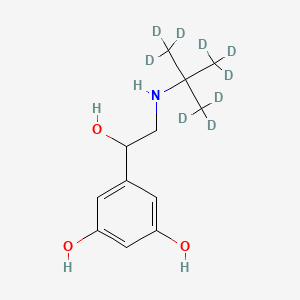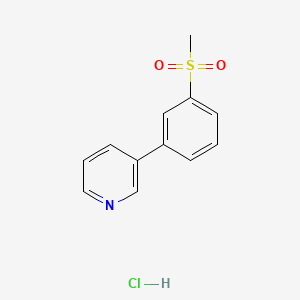![molecular formula C21H19BrI2O3 B563152 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran CAS No. 1216376-62-3](/img/structure/B563152.png)
2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran (dibenzofuran) is an organobromide compound containing an aromatic ring system and two bromine atoms. It is a synthetic compound that has been used in various scientific and lab experiments to study its properties and potential applications. It is a relatively new compound, and its properties and potential applications are still being researched and explored.
Scientific Research Applications
Dibenzofuran has been studied in various scientific research experiments. It has been used as a reagent in organic synthesis, as a starting material in the synthesis of other organobromides, and as a building block in the synthesis of other compounds. It has also been studied for its potential applications in the field of medicine, as it has been found to have antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes involved in the synthesis of proteins, lipids, and nucleic acids. This inhibition of enzyme activity leads to the disruption of the normal metabolic processes in the cell, resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran are still being studied. However, it has been found to have antimicrobial and antifungal properties, which makes it a potential candidate for the treatment of bacterial and fungal infections. In addition, it has been found to have anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran in lab experiments is its relatively low cost and availability. In addition, its relatively simple synthesis method makes it easy to produce in the laboratory. However, there are some limitations to its use in lab experiments. For example, it is a relatively new compound, and its properties and potential applications are still being studied. Therefore, it is important to exercise caution when using it in experiments.
Future Directions
The potential applications of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran are still being explored. Some possible future directions include: further studies on its antimicrobial and antifungal properties; further studies on its anti-inflammatory and analgesic properties; further studies on its potential applications in the field of medicine; and further studies on its potential applications in the field of organic synthesis.
Synthesis Methods
The synthesis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran is achieved through a two-step process. The first step involves the reaction of 2-bromoethoxy-d4 with 3,5-diiodobenzoyl chloride in a solvent (such as dichloromethane) in the presence of a base (such as potassium carbonate). This produces the intermediate 2-bromoethoxy-d4-3,5-diiodobenzoyl chloride. The second step involves the reaction of the intermediate with 2-n-butylbenzofuran in the presence of a base (such as potassium carbonate) in a solvent (such as dichloromethane). This produces the desired 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran.
properties
IUPAC Name |
[4-(2-bromo-1,1,2,2-tetradeuterioethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3/i9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZONOCYTJWTZBO-YQUBHJMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCBr)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrI2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)







![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)



